BenchChemオンラインストアへようこそ!

LY 163443

Leukotriene receptor pharmacology CysLT1/CysLT2 selectivity Guinea pig tissue contraction

LY 163443, chemically designated 1-[2-hydroxy-3-propyl-4-([4-(1H-tetrazol-5-ylmethyl)phenoxy]methyl)phenyl]ethanone, is a synthetic small molecule belonging to the hydroxyacetophenone class. It is characterized as a dual antagonist of cysteinyl leukotriene receptors for LTD4 and LTE4.

Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
CAS No. 97581-70-9
Cat. No. B1675579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 163443
CAS97581-70-9
Synonyms1-(2-hydroxy-3-propyl-4-((4-(1H-tetrazol-5-ylmethyl)phenoxy)methyl)phenyl)ethanone
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(1H-tetrazol-5-ylmethyl)phenoxy)methyl)phenyl)-
LY 163443
LY-163443
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1O)C(=O)C)COC2=CC=C(C=C2)CC3=NNN=N3
InChIInChI=1S/C20H22N4O3/c1-3-4-18-15(7-10-17(13(2)25)20(18)26)12-27-16-8-5-14(6-9-16)11-19-21-23-24-22-19/h5-10,26H,3-4,11-12H2,1-2H3,(H,21,22,23,24)
InChIKeyOKLGLROKXFUYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 163443 (CAS 97581-70-9) for In Vitro Leukotriene D4/E4 Antagonism: Procurement and Technical Specifications


LY 163443, chemically designated 1-[2-hydroxy-3-propyl-4-([4-(1H-tetrazol-5-ylmethyl)phenoxy]methyl)phenyl]ethanone, is a synthetic small molecule belonging to the hydroxyacetophenone class [1]. It is characterized as a dual antagonist of cysteinyl leukotriene receptors for LTD4 and LTE4 [2]. Its molecular formula is C20H22N4O3 with a molecular weight of 366.41 g/mol [2], and commercial suppliers typically offer it with purity >98% as determined by HPLC . This compound is intended exclusively for research use in in vitro and in vivo non-human models to interrogate LTD4/LTE4-mediated pathways .

Critical Evaluation of LY 163443 Procurement: Why Structural Analogs Like LY 171883 Cannot Serve as Direct Substitutes


Although LY 163443 and LY 171883 are both hydroxyacetophenone-derived leukotriene D4/E4 antagonists from the same research program, their pharmacological and toxicological profiles diverge sharply in ways that preclude generic substitution in experimental systems. Critically, LY 171883 functions as a peroxisome proliferator-activated receptor (PPAR) agonist, whereas LY 163443 is a validated negative control compound devoid of this off-target activity [1]. This difference is directly relevant to hepatic toxicity and lipid metabolism endpoints. Furthermore, the compounds exhibit distinct inhibitory profiles in biliary elimination pathways [2] and differ in their intrinsic smooth muscle relaxant properties [3]. Selecting the appropriate molecule based solely on class membership, without considering these evidence-based functional distinctions, introduces uncontrolled variables that can compromise data reproducibility in preclinical models of asthma, inflammation, and metabolic disease.

Quantitative Differentiation of LY 163443: A Head-to-Head Comparison with Key LTD4 Antagonists for Experimental Selection


Selectivity Profile: Minimal Antagonism of LTC4 and LTB4 Compared to Broad-Spectrum CysLT Antagonists

In isolated guinea pig smooth muscle preparations, LY 163443 exhibits a sharply defined selectivity window. It potently antagonized LTD4-induced contractions of ileum and trachea but demonstrated minimal effect against ileal responses to LTC4 and parenchymal contractions to LTB4 [1]. This contrasts with earlier agents like FPL 55712, which, while competitive at LTD4 receptors (pA2 = 6.7 on ileum), also shows non-competitive inhibition of LTC4 responses ('pseudo' pA2 = 6.8) [2]. The minimal cross-reactivity of LY 163443 with LTC4- and LTB4-mediated pathways reduces experimental noise when isolating LTD4-specific signaling cascades.

Leukotriene receptor pharmacology CysLT1/CysLT2 selectivity Guinea pig tissue contraction

Inherent Bronchodilator Activity: Direct Smooth Muscle Relaxation Not Observed with LY 171883

Beyond receptor antagonism, LY 163443 relaxed isolated guinea pig trachea that had been pre-contracted not only with LTD4, but also with histamine or carbachol [1]. This indicates an inherent airway smooth muscle relaxant property, which was further corroborated by in vivo bronchodilator activity [1]. In contrast, LY 171883 is primarily characterized as a receptor antagonist with minimal additional pharmacological activity [2]. While the precise molecular mechanism remains undefined, this functional trait provides an additional layer of efficacy in complex tissue models where multiple spasmogens are present.

Airway smooth muscle pharmacology Bronchodilation Functional antagonism

Absence of Peroxisome Proliferation Liability: A Critical Negative Control Differentiator from LY 171883

A proteomic analysis in mouse liver directly compared LY 171883 to its close structural analog LY 163443. LY 171883, administered across a range of doses, induced peroxisome proliferation. LY 163443 was included as a negative control and was confirmed to be a non-peroxisome proliferator [1]. Principal component analysis of 107 liver protein spots revealed that PC3 (5% of total data variance) specifically separated groups treated with LY 163443 from those treated with peroxisome proliferators [1]. This functional dichotomy is linked to differential binding to liver fatty acid-binding protein (L-FABP); LY 171883 binds and activates nuclear receptors, whereas LY 163443 is relatively inactive [2].

Hepatotoxicity Peroxisome proliferation Drug safety profiling

Differential Biliary Elimination Profile: LY 163443 Does Not Impair Total Hepatobiliary Clearance Unlike FPL 55712

In anesthetized male rats, the effect of three leukotriene antagonists on biliary elimination of [³H]-leukotrienes was compared. FPL 55712 strongly inhibited total hepatobiliary elimination of ³H-leukotriene metabolites in a dose-dependent manner [1]. In contrast, LY 163443 reduced biliary [³H]-LTD4 after i.v. administration of [³H]-LTD4, but the total elimination of ³H-leukotriene metabolites into bile was not significantly inhibited [1]. MK-571 exhibited a third distinct profile: it reduced biliary concentration of tracer but increased total recovery due to drug-induced elevation of bile flow [1].

Pharmacokinetics Biliary excretion Drug-drug interactions

Synergistic Inhibition with PAF Antagonist: A Unique Combinatorial Profile Not Observed with Other LTD4 Antagonists

In ovalbumin (OA)-challenged sensitized guinea pig tracheal spirals, the combination of LY 163443 with the PAF-acether antagonist L-652,731 produced a synergistic inhibitory effect on OA-induced contractions [1]. In the same model, combinations of other LTD4 antagonists (L-649,923 or FPL 57231) with L-652,731 resulted only in additive effects [1]. The authors attributed the synergy to an additional pharmacological action of LY 163443, specifically its ability to inhibit phosphodiesterase [1].

Allergic bronchospasm Combination pharmacology Mediator synergy

Optimal Research and Industrial Use Cases for LY 163443 (CAS 97581-70-9) Based on Quantitative Evidence


Dissecting LTD4-Specific Signaling in Multi-Leukotriene Environments

In experimental systems where LTC4, LTD4, and LTB4 are all present (e.g., mast cell degranulation assays, complex inflammatory exudates), LY 163443 provides a clean signal by selectively antagonizing LTD4 and LTE4 with minimal cross-reactivity against LTC4 and LTB4. This narrow selectivity profile is superior to broader antagonists like FPL 55712, which also inhibits LTC4-mediated contractions. Researchers can confidently attribute observed changes in smooth muscle tone or vascular permeability specifically to LTD4/LTE4 pathways.

Long-Term In Vivo Studies Requiring Absence of Hepatic Peroxisome Proliferation

Chronic dosing studies in rodents (e.g., asthma models, metabolic disease models) that aim to isolate the role of cysteinyl leukotrienes without confounding hepatic effects should utilize LY 163443 rather than LY 171883. The direct evidence that LY 163443 is a non-peroxisome proliferator, validated by proteomic profiling, ensures that any observed hepatic or systemic metabolic changes are due to the intended pharmacology rather than PPAR-mediated off-target effects.

Combination Pharmacological Studies Targeting Multi-Mediator Allergic Responses

For ex vivo or in vivo models of allergic asthma where both leukotrienes and platelet-activating factor (PAF) are key mediators, LY 163443 is the preferred LTD4 antagonist. Its demonstrated synergistic interaction with PAF receptor blockade (using L-652,731) enables more effective inhibition of antigen-induced bronchoconstriction compared to other LTD4 antagonists like FPL 55712 or L-649,923, which only show additive effects. This property is particularly valuable for proof-of-concept studies exploring dual-pathway inhibition.

Functional Tissue Bath Studies Requiring Direct Smooth Muscle Relaxation

When studying isolated airway or vascular smooth muscle preparations pre-contracted with multiple spasmogens (e.g., histamine, carbachol), LY 163443 offers an advantage over pure receptor antagonists like LY 171883. Its inherent relaxant activity provides a more pronounced reduction in tissue tone, which can be critical for achieving consistent baseline measurements and maximizing the signal-to-noise ratio in contraction-relaxation experiments.

Quote Request

Request a Quote for LY 163443

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.